Ethyl 4-phenylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-phenylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-phenylpyrimidine-5-carboxylate can be synthesized through a multi-component reaction involving ethyl acetoacetate, benzaldehyde, and urea. The reaction typically takes place under reflux conditions in the presence of a catalyst, such as hydrochloric acid. The mixture is heated in ethanol for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of heterogeneous catalysts, such as spinel copper ferrite nanoparticles, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Nitro, halogen, and sulfonyl derivatives
Scientific Research Applications
Ethyl 4-phenylpyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and neuroprotective agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-phenylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 1,2,3,4-tetrahydro-2-oxo-4-phenylpyrimidine-5-carboxylate: Similar in structure but differs in the oxidation state of the pyrimidine ring.
Triazole-pyrimidine hybrids: These compounds exhibit similar neuroprotective and anti-inflammatory properties but have a different core structure.
This compound stands out due to its unique combination of antimicrobial and neuroprotective activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-phenylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-9-15-12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENFGBQLRJLYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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